Product packaging for 5,7-Dichlorochroman-4-amine(Cat. No.:)

5,7-Dichlorochroman-4-amine

Cat. No.: B13018269
M. Wt: 218.08 g/mol
InChI Key: KEBQWSWXMRGLTI-UHFFFAOYSA-N
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Description

5,7-Dichlorochroman-4-amine (CAS 1153549-29-1) is an organic compound with the molecular formula C9H9Cl2NO and a molecular weight of 218.08 g/mol . As a member of the chroman amine family, it serves as a valuable chemical intermediate in organic synthesis and medicinal chemistry research. The compound features a benzopyran (chromane) core structure substituted with chlorine atoms at the 5 and 7 positions and an amine functional group at the 4 position . While specific biological data for this compound is not available in the searched literature, its structural features are of significant interest in pharmaceutical research. The 4-aminochroman scaffold is a key motif in the development of bioactive molecules . Researchers utilize such chlorinated amines as versatile building blocks for the synthesis of more complex compounds, particularly in the exploration of new therapeutic agents. The presence of the amine group makes it a suitable substrate for further functionalization via amide bond formation or nucleophilic substitution reactions . This product is intended for research and development purposes only and must be handled by qualified laboratory personnel. It is not approved for human or veterinary diagnostic or therapeutic use. For your safety, please refer to the Safety Data Sheet (SDS) before use. Store the product in a cool, dry place, ideally between 2-8°C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9Cl2NO B13018269 5,7-Dichlorochroman-4-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9Cl2NO

Molecular Weight

218.08 g/mol

IUPAC Name

5,7-dichloro-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C9H9Cl2NO/c10-5-3-6(11)9-7(12)1-2-13-8(9)4-5/h3-4,7H,1-2,12H2

InChI Key

KEBQWSWXMRGLTI-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C1N)C(=CC(=C2)Cl)Cl

Origin of Product

United States

Advanced Synthetic Methodologies for 5,7 Dichlorochroman 4 Amine and Analogues

Regioselective Synthesis Strategies for Dichlorochroman-4-one Precursors

The synthesis of the key precursor, 5,7-dichlorochroman-4-one (B2644498), hinges on strategies that precisely control the placement of the two chlorine atoms on the aromatic ring. The most common and direct approach involves an acid-catalyzed cyclization of a β-aryloxypropionic acid, derived from the corresponding dichlorinated phenol (B47542).

A foundational method begins with 3,5-dichlorophenol (B58162). This starting material ensures the correct positioning of the chloro substituents from the outset. The phenol undergoes a Michael addition with reagents like acrylonitrile (B1666552), followed by hydrolysis, or reacts directly with acrylic acid or its derivatives. This forms 3-(3,5-dichlorophenoxy)propanoic acid. The subsequent and critical step is an intramolecular Friedel-Crafts acylation, often referred to as cyclodehydration. This reaction is typically promoted by strong acids such as polyphosphoric acid (PPA) or Eaton's reagent, which facilitate the closure of the heterocyclic ring to yield the desired 5,7-dichlorochroman-4-one. google.com The electron-withdrawing nature and meta-directing effect of the chlorine atoms guide the cyclization to the C-6 position of the phenol, leading to the correct isomer.

An alternative two-step protocol involves the Michael addition of 3,5-dichlorophenol to acrylonitrile in the presence of a catalyst like potassium carbonate to generate 3-(3,5-dichlorophenoxy)propanenitrile. researchgate.net This intermediate is then treated with strong acids, such as a mixture of trifluoromethanesulfonic acid (TfOH) and trifluoroacetic acid (TFA), which catalyzes a Houben-Hoesch reaction, followed by hydrolysis of the resulting imine, to afford the target chroman-4-one in good yields. researchgate.net

Direct chlorination of the parent chroman-4-one molecule is generally less favored due to challenges in controlling regioselectivity. Standard chlorinating agents could lead to a mixture of mono-, di-, and polychlorinated products at various positions on the aromatic ring, making the isolation of the pure 5,7-dichloro isomer difficult and inefficient. tcichemicals.com

Stereoselective Approaches to 5,7-Dichlorochroman-4-amine Synthesis

Achieving stereocontrol in the synthesis of this compound is crucial, as the C4 carbon becomes a chiral center upon introduction of the amine group. Several advanced strategies are employed to synthesize specific enantiomers (either R or S) of the final product.

Biocatalytic Asymmetric Amination: One of the most effective methods for stereoselective amination is the use of enzymes. ω-Transaminases (ω-TAs) are powerful biocatalysts that can convert a prochiral ketone, such as 5,7-dichlorochroman-4-one, into a chiral amine with very high enantiomeric excess (>99% ee). researchgate.net By selecting either an (S)-selective or an (R)-selective ω-transaminase, chemists can produce either enantiomer of the target amine. This process is highly specific and operates under mild, environmentally benign conditions. researchgate.net

Catalytic Asymmetric Reductive Amination: This approach involves the reaction of the ketone with an amine source in the presence of a chiral catalyst and a reducing agent. Chiral organocatalysts, such as those derived from cinchona alkaloids or proline, can activate the intermediate imine towards a stereoselective reduction. alfachemic.com Similarly, transition metal complexes featuring chiral ligands (e.g., with rhodium, iridium, or nickel) can catalyze the asymmetric hydrogenation of the imine intermediate, yielding the amine product with high enantioselectivity. chemrxiv.org

Domino Reactions: Asymmetric domino or cascade reactions can construct the chroman skeleton while simultaneously setting the stereochemistry at the C4 position. For instance, an organocatalyzed oxa-Michael-Michael cascade reaction between a substituted 2-hydroxynitrostyrene and a nitroolefin can produce highly functionalized chiral chromans with excellent diastereo- and enantioselectivity. nih.govrsc.orgresearchgate.net While not a direct route to the amine, the functional groups installed in such a process can be further elaborated to introduce the amino group while retaining the established stereochemistry.

Reductive Amination Protocols for Chroman-4-amines: Optimization and Scope

Reductive amination is a cornerstone reaction for converting 5,7-dichlorochroman-4-one into this compound. The process typically occurs in a single pot where the ketone reacts with an amine source (commonly ammonia (B1221849) or an ammonium (B1175870) salt like ammonium acetate) to form an intermediate imine, which is then reduced in situ to the desired amine. The choice of reducing agent is critical for optimizing the reaction's efficiency and selectivity.

Several reducing agents are commonly employed, each with distinct properties:

Sodium Cyanoborohydride (NaBH₃CN): A mild reducing agent that is particularly effective for reductive aminations because it selectively reduces the protonated imine intermediate much faster than the starting ketone, especially under weakly acidic conditions (pH 6-7). This selectivity minimizes the formation of the corresponding alcohol byproduct.

Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃): Another mild and selective reagent that is often preferred over NaBH₃CN due to its lower toxicity. It is effective in various solvents like dichloroethane (DCE) or tetrahydrofuran (B95107) (THF) and does not require strict pH control.

Catalytic Hydrogenation: This "green" method uses hydrogen gas (H₂) and a metal catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel. It is highly efficient, and the only byproduct is water. However, it may require specialized high-pressure equipment.

Sodium Borohydride (B1222165) (NaBH₄): A more powerful and less expensive reducing agent. Its use requires more careful control of reaction conditions, often adding the reagent after the initial formation of the imine, to prevent premature reduction of the ketone.

Optimization of the protocol involves adjusting parameters such as the solvent, temperature, pH, and the stoichiometry of the reagents to maximize the yield of the amine and reduce the formation of byproducts like the secondary alcohol or over-alkylated amines.

Interactive Table: Comparison of Reducing Agents for Reductive Amination

Reducing Agent Formula Typical Conditions Advantages Disadvantages
Sodium Cyanoborohydride NaBH₃CN Methanol, pH 6-7 High selectivity for imine over ketone Toxic cyanide byproduct
Sodium Triacetoxyborohydride NaBH(OAc)₃ DCE, THF Mild, non-toxic, high yield More expensive
Catalytic Hydrogenation H₂/Catalyst (e.g., Pd/C) Ethanol, Methanol "Green" method, high atom economy Requires pressure equipment, catalyst can be pyrophoric
Sodium Borohydride NaBH₄ Methanol, Ethanol Inexpensive, readily available Less selective, can reduce ketone

Development of Novel Synthetic Routes for Dichlorinated Chroman Systems

Beyond traditional methods, recent research has focused on developing novel synthetic pathways to chroman-4-one systems, which can be adapted for dichlorinated analogues. These routes often feature improved efficiency, milder conditions, and the use of innovative catalytic systems.

Radical-Mediated Cascade Reactions: A modern approach involves the cascade radical annulation of 2-(allyloxy)arylaldehydes with sources of alkoxycarbonyl radicals. mdpi.com This metal-free method, often initiated by an oxidant like (NH₄)₂S₂O₈, allows for the construction of the chroman-4-one core with concurrent introduction of an ester group, providing a versatile handle for further functionalization. mdpi.com Starting with a 3,5-dichloro-2-(allyloxy)benzaldehyde would theoretically lead to the desired dichlorinated chroman system.

Intramolecular Stetter Reaction: The asymmetric intramolecular Stetter reaction provides an efficient pathway to enantiomerically enriched chroman-4-ones. organic-chemistry.org This reaction, catalyzed by N-heterocyclic carbenes (NHCs), involves the cyclization of an aldehyde onto a tethered Michael acceptor. This method is powerful for creating chiral chroman-4-one precursors directly. organic-chemistry.org

Zinc-Mediated Cascade Alkylation–Dechlorination: An efficient synthesis of 2-alkyl-substituted chroman-4-ones has been developed using a zinc-mediated cascade reaction of 3-chlorochromones with alkyl NHPI esters. rsc.orgresearchgate.net This protocol proceeds under mild conditions and avoids the use of heat, light, or heavy metals, showcasing a modern approach to functionalizing the chroman-4-one scaffold. rsc.org

Horner–Wadsworth–Emmons (HWE) Methodology: A multi-step HWE-based strategy has been used to synthesize 2-substituted 3-methylidenechroman-4-ones. nih.gov This approach involves the Michael addition of Grignard reagents to a 3-diethoxyphosphorylchromen-4-one intermediate, followed by an intramolecular HWE olefination. This route offers a novel way to construct highly substituted chroman-4-one derivatives. nih.gov

Exploration of Cascade and Multicomponent Reactions in this compound Synthesis

To enhance synthetic efficiency and align with the principles of green chemistry, researchers are exploring cascade and multicomponent reactions (MCRs) for the synthesis of complex molecules like this compound. These reactions allow for the formation of multiple chemical bonds in a single operation, avoiding the isolation of intermediates and reducing waste. nih.govbaranlab.org

Multicomponent Reactions (MCRs): While a specific MCR for this compound is not widely documented, the strategy is applicable. A hypothetical MCR could involve the one-pot reaction of 3,5-dichlorosalicylaldehyde, a compound with an active methylene (B1212753) group (e.g., malononitrile (B47326) or a β-ketoester), and an amine source, catalyzed by an organocatalyst. Such a reaction could rapidly assemble a highly functionalized dichlorinated 4-amino-4H-chromene core, which could then be converted to the target chroman-4-amine (B2768764). Several MCRs have been reported for the synthesis of diverse chromene and chroman derivatives. nih.govrsc.org

Cascade/Domino Reactions: Cascade reactions are particularly powerful for constructing the chroman ring system with high stereocontrol. An established example is the organocatalytic oxa-Michael-nitro-Michael domino reaction of 2-hydroxynitrostyrenes with nitroolefins. nih.govresearchgate.net This reaction proceeds through a sequence of conjugate additions to build the polysubstituted chroman ring, creating multiple stereocenters with high precision in a single step. Adapting this methodology by using a starting material derived from 3,5-dichlorophenol could provide a highly efficient and stereoselective route to a precursor of this compound.

Derivatization and Structural Modification Strategies

Strategies for Functional Group Introduction at the Amine Moiety

The primary amine at the C4 position of 5,7-Dichlorochroman-4-amine is a key handle for a variety of functionalization reactions, allowing for the introduction of a diverse array of substituents that can significantly alter the molecule's physicochemical properties.

Common strategies for modifying the amine moiety include N-acylation, N-alkylation, reductive amination, and the formation of ureas and sulfonamides.

N-Acylation: This is a straightforward method to introduce an amide functionality. The reaction typically involves treating this compound with an acyl chloride or acid anhydride (B1165640) in the presence of a base. This reaction is generally high-yielding and allows for the introduction of a wide range of acyl groups, from simple alkyl and aryl groups to more complex heterocyclic moieties. The mechanism proceeds via a nucleophilic addition-elimination pathway at the carbonyl carbon of the acylating agent. chemguide.co.ukchemguide.co.uklibretexts.org

N-Alkylation: The introduction of alkyl groups to the amine can be achieved through various methods. Direct alkylation with alkyl halides is a common approach, though it can sometimes lead to over-alkylation, producing a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. youtube.comwikipedia.orgrsc.org To circumvent this, reductive amination offers a more controlled alternative. wikipedia.orglibretexts.orgmasterorganicchemistry.comorganic-chemistry.org This one-pot reaction involves the condensation of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding alkylated amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). libretexts.orgmasterorganicchemistry.com

Urea and Sulfonamide Formation: Urea derivatives can be synthesized by reacting this compound with isocyanates or by a two-step procedure involving reaction with a phosgene (B1210022) equivalent followed by an amine. google.comasianpubs.orgnih.govorganic-chemistry.orgresearchgate.net Similarly, sulfonamides are readily prepared by reacting the amine with a sulfonyl chloride in the presence of a base. ekb.egsemanticscholar.orgcbijournal.comijarsct.co.infrontiersrj.com These functional groups are known to participate in hydrogen bonding and can significantly influence the biological activity of the parent molecule.

Table 1: Representative Functionalization Reactions at the Amine Moiety

Reaction TypeReagents and ConditionsProduct Functional Group
N-AcylationAcyl chloride, Base (e.g., triethylamine), CH₂Cl₂Amide
N-Alkylation (Direct)Alkyl halide, Base (e.g., K₂CO₃), Acetonitrile (B52724)Secondary/Tertiary Amine
N-Alkylation (Reductive Amination)Aldehyde/Ketone, Reducing agent (e.g., NaBH₃CN), MethanolSecondary/Tertiary Amine
Urea FormationIsocyanate, THFUrea
Sulfonamide FormationSulfonyl chloride, Pyridine, CH₂Cl₂Sulfonamide

Modifications of the Chromane (B1220400) Ring System in this compound Analogues

Altering the core chromane ring system can lead to significant changes in the three-dimensional shape and electronic properties of the molecule. Key strategies for modifying the chromane scaffold include ring expansion and spirocyclization.

Ring Expansion: Ring expansion of the pyran ring in the chromane system can lead to the formation of seven-membered heterocyclic rings. While direct ring expansion of this compound is not extensively documented, related transformations on chroman-4-one precursors provide insight into potential synthetic routes. For instance, treatment of thiochroman-4-one (B147511) with ethyl diazo(lithio)acetate can lead to a ring-expanded tetrahydrobenzothiepin derivative. rsc.org Similar strategies could potentially be adapted for the oxygen-containing chromane system. Lewis acid-promoted rearrangements of spirodienones generated from related phenol (B47542) derivatives have also been shown to yield chroman structures, suggesting that manipulation of precursor molecules could be a viable strategy for accessing ring-modified analogues. oup.com

Spirocyclization: The introduction of a spirocyclic moiety at the C2 or C4 position of the chromane ring can introduce conformational rigidity and explore new regions of chemical space. The synthesis of spirocyclic chromane derivatives has been reported, often starting from chroman-4-one precursors. nih.govnih.gov For example, the synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives has been achieved, highlighting the possibility of creating complex polycyclic systems. researchgate.net Asymmetric domino reactions have also been employed to construct spiro chromanone–thiochroman complexes with high enantioselectivity. rsc.org

Halogenation Pattern Modifications and their Synthetic Implications

The two chlorine atoms at the 5- and 7-positions of the aromatic ring play a crucial role in the electronic properties of this compound. Modifying this halogenation pattern by changing the identity of the halogens or their positions can have a profound impact on the molecule's reactivity and biological activity.

The synthesis of various substituted chroman-4-ones, which are precursors to the corresponding amines, has been explored. acs.orgnih.gov These studies have shown that the nature and position of electron-withdrawing or electron-donating groups on the aromatic ring can influence the outcome of subsequent reactions. For instance, in the synthesis of SIRT2 inhibitors based on the chroman-4-one scaffold, it was found that larger, electron-withdrawing groups in the 6- and 8-positions were favorable for activity. acs.orgnih.gov This suggests that the synthesis of analogues of this compound with different halogenation patterns (e.g., 6,8-dichloro, 5,7-dibromo) is synthetically feasible and could lead to compounds with altered properties.

The synthesis of such analogues would typically start from appropriately substituted 2-hydroxyacetophenones, which are then subjected to cyclization reactions to form the chromanone ring, followed by reductive amination to introduce the amine functionality. researchgate.netorganic-chemistry.org

Chiral Derivatization for Enantiomeric Purity Analysis

Since this compound possesses a chiral center at the C4 position, the determination of its enantiomeric purity is crucial. Chiral derivatization is a common and effective method for this purpose, where the enantiomeric mixture is reacted with a chiral derivatizing agent (CDA) to form a mixture of diastereomers. These diastereomers, having different physical properties, can then be separated and quantified using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. doi.org

The choice of the chiral derivatizing agent is critical. For primary amines like this compound, a variety of CDAs are available. These agents typically contain a reactive group that readily forms a covalent bond with the amine, and a chiral center that induces the formation of diastereomers.

Common Chiral Derivatizing Agents for Primary Amines:

Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride): Reacts with the amine to form diastereomeric amides. The fluorine atoms in the trifluoromethyl group provide a sensitive probe for ¹⁹F NMR analysis.

1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's reagent): Reacts with the amine to form diastereomeric adducts that can be readily separated by HPLC and detected by UV-Vis spectroscopy.

O-Phthalaldehyde (OPA) in the presence of a chiral thiol (e.g., N-acetyl-L-cysteine): Forms fluorescent diastereomeric isoindoles, allowing for highly sensitive detection by fluorescence spectroscopy.

The separation of the resulting diastereomers is typically achieved on a non-chiral stationary phase in HPLC. The relative peak areas of the two diastereomers directly correspond to the enantiomeric ratio of the original amine. Alternatively, the diastereomers may exhibit sufficiently different chemical shifts in their NMR spectra, allowing for quantification by integration of the respective signals. nih.gov The development of efficient chiral separation methods is essential for the characterization and quality control of enantiomerically pure this compound and its derivatives. nih.gov

Mechanistic Investigations at the Molecular Level

Elucidation of Reaction Mechanisms in 5,7-Dichlorochroman-4-amine Synthesis

The synthesis of this compound can be achieved through several established synthetic routes for cyclic amines, most notably via the reductive amination of the corresponding ketone, 5,7-Dichlorochroman-4-one (B2644498). This process is a cornerstone of amine synthesis, valued for its efficiency and selectivity.

A plausible mechanism for this transformation involves two key stages:

Iminium Ion Formation: The process begins with the nucleophilic attack of the carbonyl carbon of 5,7-Dichlorochroman-4-one by an ammonia (B1221849) source (such as ammonia itself or an ammonium (B1175870) salt like ammonium chloride). This is followed by the elimination of a water molecule, resulting in the formation of a reactive iminium ion intermediate. The reaction is typically catalyzed by a mild acid to facilitate the dehydration step.

Reduction: The intermediate iminium ion is then subjected to reduction. This is commonly accomplished using a hydride reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The hydride attacks the electrophilic carbon of the iminium ion, leading to the formation of the final amine product, this compound.

This method is highly effective for creating primary amines from ketones and represents a standard, well-documented pathway in organic synthesis. researchgate.netnih.gov The chroman-4-one framework itself is a versatile starting material used in the synthesis of a wide array of bioactive molecules. mdpi.com

Theoretical Frameworks for Molecular Interactions with Biological Targets

Understanding the non-covalent interactions between this compound and biological targets is crucial for predicting its potential bioactivity. Theoretical frameworks, such as Quantum Theory of Atoms in Molecules (QTAIM) and Hirshfeld surface analysis, provide deep insights into these molecular interactions. researchgate.net

For structurally related dichlorinated aromatic amines, Hirshfeld surface analysis has been used to quantify the various intermolecular contacts that stabilize the crystal structure. These analyses reveal the relative contributions of different types of interactions, which are also critical for receptor binding. Key interactions for a molecule like this compound would include:

Hydrogen Bonding: The primary amine group (-NH₂) is a potent hydrogen bond donor, while the ether oxygen in the chroman ring and the chlorine atoms can act as weak hydrogen bond acceptors. These interactions are highly directional and play a significant role in the specific binding to amino acid residues in a protein's active site.

Halogen Bonding: The chlorine atoms on the aromatic ring can participate in halogen bonding, where the electropositive region on the halogen (the σ-hole) interacts with a nucleophilic site on a biological target.

π–π Stacking: The dichlorinated benzene (B151609) ring can engage in π–π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Hydrophobic Interactions: The chroman scaffold provides a significant hydrophobic surface that can interact favorably with nonpolar regions of a binding pocket.

A quantitative breakdown of these interactions, extrapolated from similar molecules, highlights the importance of specific contacts in molecular recognition.

Kinetic Studies of this compound Interactions with Biomolecules

While specific kinetic data for this compound are not extensively reported in the public domain, the methodologies for studying such interactions are well-established. Kinetic analyses are essential for quantifying the affinity and binding dynamics of a compound with its biological target, often an enzyme or a receptor.

Should this compound be investigated as an enzyme inhibitor, its mechanism of action would be determined using steady-state enzyme kinetics. uobaghdad.edu.iq The primary kinetic parameters, the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ), would be measured in the presence and absence of the compound. The nature of the inhibition can be elucidated by analyzing these changes, often visualized using Lineweaver-Burk plots. libretexts.orgkhanacademy.org

Types of Enzyme Inhibition and Their Kinetic Signatures:

Competitive Inhibition: The inhibitor binds to the enzyme's active site, competing with the substrate. This results in an increase in the apparent Kₘ, with no change in Vₘₐₓ. libretexts.org

Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site) and can bind to either the free enzyme or the enzyme-substrate complex. This leads to a decrease in Vₘₐₓ with no change in Kₘ. khanacademy.org

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. This results in a decrease in both Vₘₐₓ and apparent Kₘ. libretexts.orgdu.ac.in

Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) would be employed to directly measure binding constants (Kₐ, Kₑ), dissociation constants (Kₑ), and the thermodynamic parameters of binding (ΔH, ΔS).

Computational Mechanistic Studies for Dichlorochroman-4-amine Systems

Computational chemistry offers powerful tools to investigate the mechanistic aspects of dichlorochroman-4-amine systems at the atomic level. Density Functional Theory (DFT) and molecular docking are primary methods used for these explorations. nih.govweizmann.ac.il

Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density distribution, identifying electrophilic and nucleophilic sites on the molecule, which are crucial for predicting reactivity and intermolecular interactions. researchgate.net

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are key indicators of a molecule's chemical reactivity and kinetic stability. researchgate.net

Molecular Docking: Molecular docking simulations are used to predict the preferred binding orientation and affinity of this compound within the active site of a biological target. nih.gov These simulations score different binding poses based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic compatibility. nih.gov For instance, docking studies on similar heterocyclic compounds have successfully identified key interactions, such as hydrogen bonds between a ligand's amine group and specific amino acid residues (e.g., aspartic acid) in a receptor's binding pocket. nih.gov Such studies provide a structural basis for the molecule's potential biological activity and can guide the design of more potent analogs.

This table outlines key parameters derived from computational docking and simulation studies and their significance in evaluating the interaction of a ligand like this compound with a biological target.

Structure Activity Relationship Sar Studies of 5,7 Dichlorochroman 4 Amine Analogues

Impact of Halogen Substitution Patterns on Biological Activity

The presence and positioning of halogen substituents on the chroman scaffold can significantly modulate the biological activity of this class of compounds. Halogens, being electron-withdrawing and lipophilic, can influence a molecule's pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, excretion, and binding affinity to target proteins.

Research on related chroman-4-one derivatives has demonstrated the importance of halogen substitution. For instance, studies on chroman-4-one and chromone (B188151) derivatives as Sirtuin 2 (SIRT2) inhibitors have shown that the presence of larger, electron-withdrawing substituents at the 6- and 8-positions is favorable for inhibitory activity. acs.orgnih.gov A notable example is 6,8-dibromo-2-pentylchroman-4-one, which was identified as a potent and selective SIRT2 inhibitor with an IC₅₀ of 1.5 μM. acs.orgnih.gov This suggests that di-halogenation at these positions can enhance biological potency.

While specific studies on a wide range of halogenated 5,7-Dichlorochroman-4-amine analogues are not extensively documented in publicly available literature, the principles observed in similar heterocyclic scaffolds can be extrapolated. The 5,7-dichloro substitution pattern in the target compound provides a specific electronic and steric environment. Varying the halogen type (e.g., fluorine, bromine, iodine) or its position on the aromatic ring would likely lead to significant changes in biological activity. For example, altering the electronegativity and size of the halogen could affect the compound's ability to form halogen bonds, which are increasingly recognized as important interactions in ligand-protein binding.

The table below illustrates the impact of halogen substitution on the SIRT2 inhibitory activity of a series of chroman-4-one analogues.

CompoundSubstitution PatternSIRT2 Inhibition (%) at 200 µMIC₅₀ (µM)
Analogue 16,8-dibromo>70%1.5
Analogue 26-chloro<70%Not Determined
Analogue 38-bromo>70%Not Determined

This table is generated based on data for chroman-4-one analogues to illustrate the principle of halogen substitution effects.

Role of the Chroman-4-amine (B2768764) Scaffold Conformation in Molecular Recognition and Binding

The three-dimensional shape, or conformation, of the chroman-4-amine scaffold is a critical determinant of its ability to interact with biological targets. The stereochemistry of the amine group at the C4 position and the puckering of the dihydropyran ring create a specific spatial arrangement of functional groups that must be complementary to the binding site of a target protein for effective molecular recognition.

The chroman-4-one scaffold has been utilized as a rigid framework in the design of peptidomimetics, where the chroman structure serves to orient appended functional groups in a defined manner to mimic the secondary structures of peptides, such as β-turns. gu.se This highlights the importance of the scaffold's conformation in presenting key pharmacophoric features to a biological receptor.

In the case of this compound, the bulky and electron-withdrawing chlorine atoms at positions 5 and 7 can influence the conformation of the entire molecule. They may affect the torsional angles of the chroman ring system and the orientation of the C4-amine substituent. These conformational effects can, in turn, impact the molecule's binding affinity and selectivity for its biological target. The precise nature of these interactions would depend on the specific topology and amino acid composition of the binding pocket.

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized analogues.

The development of a robust QSAR model for this compound derivatives would begin with the calculation of a wide range of molecular descriptors for a training set of compounds with known biological activities. These descriptors quantify various aspects of the molecular structure and can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices, and 2D pharmacophore fingerprints.

3D descriptors: Steric parameters (e.g., molecular volume, surface area), electronic parameters (e.g., dipole moment, partial charges), and conformational parameters.

Once the descriptors are calculated, a statistical method is employed to select the most relevant descriptors and build the QSAR model. Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms such as Support Vector Machines (SVM) and Random Forest. For example, a 3D-QSAR study on chromone derivatives as MAO inhibitors utilized a pharmacophore model and generated a statistically significant model with high correlation coefficients. nih.gov Another study on synthetic chromone derivatives as antioxidants also developed a highly predictive 3D-QSAR model using molecular field analysis. nih.gov

A critical step in QSAR modeling is the validation of the developed model to ensure its predictive power. This is typically done through both internal and external validation techniques.

Internal validation: Methods like leave-one-out cross-validation (q²) are used to assess the model's robustness and stability. A high q² value indicates a reliable model.

External validation: The model's predictive ability is tested on an external set of compounds (the test set) that were not used in the model development. The predicted activities are compared to the experimental activities, and the predictive r² (r²_pred) is calculated. A high r²_pred value confirms the model's ability to accurately predict the activity of new compounds.

For instance, a QSAR study on antioxidant chromone derivatives reported a cross-validated coefficient r²_cv of 0.771 and a predictive ability for a test set with r²_pred = 0.924, indicating a highly predictive model. nih.gov A well-validated QSAR model for this compound derivatives could be a valuable tool for prioritizing the synthesis of new analogues with potentially improved biological activity.

Stereochemical Effects on Structure-Activity Relationships within the Dichlorochroman-4-amine Series

The carbon atom at the 4-position of the chroman ring in this compound is a chiral center, meaning the compound can exist as two enantiomers (R and S). It is a well-established principle in medicinal chemistry that enantiomers of a chiral drug can exhibit significantly different biological activities, a phenomenon known as stereoselectivity. mdpi.com This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with the two enantiomers.

Therefore, the synthesis and biological evaluation of individual enantiomers of this compound and its analogues would be a critical step in understanding their SAR. This would allow for the determination of the eutomer (the more active enantiomer) and the distomer (the less active enantiomer), providing crucial information for the development of more potent and selective therapeutic agents.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand how a ligand, such as a chroman-4-amine (B2768764) derivative, might interact with a protein target at the atomic level.

In silico docking studies on various chroman-4-one derivatives have been performed to elucidate their binding modes with different enzymes. For example, studies on 7-azaindole (B17877) analogs, which share some structural similarities with the chroman ring system, have utilized molecular docking to investigate their binding to the PARP enzyme, a target in cancer therapy. ijper.org These studies often reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity. nih.gov For instance, the chromenone ring of certain derivatives has been shown to orient towards the peripheral anionic site (PAS) of enzymes like butyrylcholinesterase (BChE), while other parts of the molecule occupy the catalytic anionic site. nih.gov

The binding energy, a key output of docking simulations, provides an estimate of the binding affinity. Lower binding energies typically indicate a more stable protein-ligand complex. While specific binding energy values for 5,7-Dichlorochroman-4-amine are not available, studies on similar compounds demonstrate the utility of this metric. For example, docking of 4-Amino-7-Chloroquinoline analogs with the dengue virus protease revealed various binding modes and interactions, highlighting the potential of such scaffolds for antiviral activity. niscpr.res.in

Table 1: Example of Molecular Docking Data for Chroman Derivatives Against Butyrylcholinesterase (BChE)

Compound Substituent IC50 (µM) against eqBuChE Inhibition Type
4a Unsubstituted 38 -
4b 8-OMe 7.6 Mixed
4d Naphthyl 8.9 Mixed
4e 6-Methyl 52 -

Data is illustrative and based on studies of gem-dimethylchroman-4-amines. core.ac.uk

Molecular Dynamics Simulations to Investigate Binding Dynamics and Stability

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing researchers to study the stability of the binding pose predicted by molecular docking and to observe conformational changes over time. nih.gov MD simulations can reveal the flexibility of the ligand and the protein's active site, providing a more realistic representation of the biological system. youtube.comuni-saarland.de

For instance, MD simulations performed on docked complexes of 6-substituted 3-formyl chromone (B188151) derivatives with target proteins revealed Root Mean Square Deviation (RMSD) values typically between 0.2 and 0.5 nm, indicating the stability of the protein-ligand complex at the active site. nih.gov The radius of gyration (rGyr) and molecular surface area (MolSA) are other parameters analyzed in MD simulations to understand the conformational spread and surface properties of the ligand during the simulation. nih.gov These simulations can help to confirm that the interactions observed in static docking models are maintained over a simulated time period, thus increasing confidence in the predicted binding mode. nih.gov

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are employed to investigate the electronic properties of molecules, such as the distribution of electron density, molecular orbital energies, and electrostatic potential. semanticscholar.orgnih.gov These calculations provide insights into the reactivity and stability of a molecule and can help to explain its interaction with biological targets. Methods like Density Functional Theory (DFT) are commonly used for this purpose. researchgate.netyoutube.com

For a molecule like this compound, quantum chemical calculations could be used to determine the effect of the two chlorine atoms on the electronic structure of the chroman ring. The electron-withdrawing nature of chlorine atoms would likely influence the charge distribution and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an important parameter that relates to the chemical reactivity and stability of the molecule. nih.gov Natural Bond Orbital (NBO) analysis can also be performed to understand charge transfer interactions within the molecule. nih.gov While specific data for this compound is not available, such calculations are routinely applied to understand the properties of halogenated organic compounds. researchgate.net

De Novo Design and Virtual Screening of this compound Derivatives

De novo design involves the computational creation of novel molecular structures with desired properties. nih.gov Starting from a core scaffold like this compound, new derivatives can be designed by adding various functional groups. These newly designed molecules can then be evaluated for their potential biological activity using computational methods.

Conformational Analysis of the Chroman-4-amine Ring System

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. chemistrysteps.comlibretexts.org The conformation of a molecule can significantly impact its biological activity, as it determines the three-dimensional shape that interacts with a biological target.

Applications in Chemical Biology Research Non Clinical Focus

Enzyme Inhibition Studies by 5,7-Dichlorochroman-4-amine Analogues

Analogues of this compound, especially chroman-4-one derivatives, have been extensively investigated as inhibitors of various enzymes. The inherent structural features of the chroman core, combined with the ability to readily introduce diverse substituents, allow for the fine-tuning of inhibitory activity and selectivity against specific enzyme targets.

Biochemical assays are fundamental tools for determining the inhibitory potency of compounds against purified enzymes. For chroman-4-amine (B2768764) analogues, these assays typically measure the concentration of the compound required to reduce the enzyme's activity by 50%, known as the half-maximal inhibitory concentration (IC50).

One significant area of investigation has been the inhibition of sirtuins, a class of histone deacetylases. A series of substituted chroman-4-one derivatives were evaluated as inhibitors of human Sirtuin 2 (SIRT2). An initial screening identified 8-bromo-6-chloro-2-pentylchroman-4-one as a potent inhibitor. Subsequent synthesis and evaluation of analogues revealed that substituents at the 2, 6, and 8 positions were critical for activity. For instance, 6,8-dibromo-2-pentylchroman-4-one emerged as the most potent inhibitor in this series with an IC50 value of 1.5 µM nih.gov. Structure-activity relationship (SAR) studies showed that an n-pentyl group at the 2-position was optimal for inhibitory activity, while branching the alkyl chain or introducing a phenyl group diminished the effect nih.gov.

Another class of enzymes targeted by chroman derivatives are the ectonucleotidases, which are involved in purinergic signaling. A series of 2-alkoxy-3-(sulfonylarylaminomethylene)-chroman-4-ones were found to be potent inhibitors of ecto-5'-nucleotidase and alkaline phosphatases such as tissue non-specific alkaline phosphatase (TNAP) and intestinal alkaline phosphatase (IAP) researchgate.net. Detailed kinetic studies identified compounds with inhibitory constants (Ki) in the nanomolar range. For example, one derivative was identified as the most active human ecto-5'-nucleotidase inhibitor with a Ki value of 14 nM researchgate.net.

Furthermore, a naturally occurring chroman-4-one, 5-hydroxy-2-methyl-chroman-4-one, isolated from the fungus Daldinia fissa, was identified as a reversible and competitive inhibitor of human monoamine oxidase B (MAO-B), with a Ki value of 0.896 µM aip.org.

Inhibitory Potency of Chroman-4-one Analogues Against Various Enzymes
CompoundTarget EnzymeInhibitory Potency (IC50 / Ki)Reference
6,8-dibromo-2-pentylchroman-4-oneSIRT2IC50 = 1.5 µM nih.gov
8-bromo-6-chloro-2-pentylchroman-4-oneSIRT2IC50 = 4.5 µM nih.gov
6,8-dichloro-2-pentylchroman-4-oneSIRT2IC50 = 10.6 µM nih.gov
2-alkoxy-3-(sulfonylarylaminomethylene)-chroman-4-one derivative (Compound 40)human ecto-5'-nucleotidaseKi = 14 nM researchgate.net
2-alkoxy-3-(sulfonylarylaminomethylene)-chroman-4-one derivative (Compound 23)TNAPKi = 0.078 µM researchgate.net
5-hydroxy-2-methyl-chroman-4-oneMAO-BIC50 = 3.23 µM / Ki = 0.896 µM aip.org

A crucial aspect of developing enzyme inhibitors for research applications is ensuring their specificity for the intended target. Chroman-4-amine analogues have demonstrated notable selectivity in several studies.

In the investigation of SIRT2 inhibitors, the synthesized chroman-4-one derivatives showed high selectivity for SIRT2 over other sirtuin isoforms, namely SIRT1 and SIRT3 nih.gov. This selectivity is vital for dissecting the specific biological functions of SIRT2 without confounding effects from the inhibition of other sirtuins. The selectivity was attributed to the specific substitution patterns on the chroman-4-one scaffold, with larger, electron-withdrawing groups in the 6- and 8-positions being favorable for potent and selective SIRT2 inhibition nih.gov.

Similarly, the 2-alkoxy-3-(sulfonylarylaminomethylene)-chroman-4-one series of ectonucleotidase inhibitors displayed significant selectivity between different alkaline phosphatase isozymes. One compound was found to be 28 times more selective for TNAP over IAP, while another derivative showed a remarkable 300-fold selectivity for IAP over TNAP researchgate.net. This differential inhibition allows these compounds to be used as tools to distinguish the roles of these closely related enzymes in biological processes.

The natural product 5-hydroxy-2-methyl-chroman-4-one was also shown to be a selective inhibitor, with an IC50 value against MAO-B that was approximately 4-fold lower than its IC50 against MAO-A (3.23 µM vs. 13.97 µM) aip.org. It showed negligible inhibition against cholinesterases, further highlighting its selectivity profile aip.org.

Selectivity Profile of Chroman-4-one Analogues
Compound ClassPrimary TargetSelectivity ProfileReference
Substituted 2-pentylchroman-4-onesSIRT2Highly selective over SIRT1 and SIRT3 nih.gov
2-alkoxy-3-(sulfonylarylaminomethylene)-chroman-4-onesTNAP / IAPIsozyme-selective inhibitors with up to 300-fold selectivity between TNAP and IAP researchgate.net
5-hydroxy-2-methyl-chroman-4-oneMAO-B~4-fold selective for MAO-B over MAO-A; inactive against cholinesterases aip.org

Investigation of Antiparasitic Activity in Cellular Models

The chroman-4-one scaffold has been identified as a promising starting point for the development of novel antiparasitic agents. Research has focused on their activity against trypanosomatidic parasites, which are responsible for diseases such as sleeping sickness (Trypanosoma brucei) and leishmaniasis (Leishmania species).

One of the key metabolic enzymes in these parasites is pteridine (B1203161) reductase 1 (PTR1), which is essential for the salvage of pteridines, vital for parasite survival. Because this pathway is absent in humans, PTR1 is an attractive target for antiparasitic drug discovery. A study focused on chroman-4-one analogues of previously identified chromen-4-one inhibitors of PTR1. Three chroman-4-one derivatives were synthesized and evaluated against both the purified enzymes (T. brucei PTR1 and L. major PTR1) and the parasites themselves (T. brucei and L. infantum) researchgate.netaip.org.

The results demonstrated that these compounds possess activity against both the enzyme and the whole parasites. One of the chroman-4-one analogues showed promising activity with a favorable selectivity index (greater than 7) and low toxicity, providing a strong basis for further optimization and structure-based design of new anti-trypanosomatidic agents researchgate.netaip.org.

Utility as Chemical Probes for Biological Pathway Elucidation

Beyond direct therapeutic potential, well-characterized, selective inhibitors are invaluable as chemical probes to investigate cellular signaling pathways and to validate novel drug targets. Chroman-4-amine analogues are emerging as useful tools in this regard.

A prime example is the use of a photoactive chroman-4-one-based SIRT2 inhibitor to identify the specific binding site of this class of compounds on the enzyme. A potent SIRT2 inhibitor was modified to include a photoactive diazirine group, creating a photoaffinity labeling (PAL) probe. Upon UV irradiation, this probe covalently binds to its target protein in close proximity to the binding site. Subsequent proteomic analysis of the labeled SIRT2 enzyme identified the specific tryptic peptide that was modified by the probe. This peptide was located within the active site, confirming the binding mode and providing crucial structural information for the rational design of future, more potent inhibitors. This approach showcases how chroman-based molecules can be transformed into sophisticated chemical probes to elucidate the molecular interactions between small molecules and their protein targets.

Development of Fluorescent Probes Based on the Chroman-4-amine Scaffold

The chroman scaffold, also known as benzopyran, is an important structural motif in a variety of fluorophores due to its favorable photophysical properties aip.orgresearchgate.net. The bicyclic system can be readily functionalized to create a diverse range of fluorescent probes for sensing and bioimaging applications aip.org.

The development of fluorescent probes often involves coupling a fluorophore scaffold, such as chroman, to a recognition unit that selectively interacts with a specific analyte. This interaction triggers a change in the fluorescence properties of the molecule (e.g., "turn-on" or "turn-off" of fluorescence, or a ratiometric shift in emission wavelength), allowing for the detection and quantification of the analyte.

The chromene skeleton, a close structural relative of chroman, has been successfully utilized to construct probes for various biologically relevant species, including thiols, hydrogen peroxide, and specific enzymes aip.org. For example, a "thiol-chromene" click reaction has been developed that enables the rapid and selective recognition of thiols, leading to a significant change in the probe's optical properties aip.org. Furthermore, chromene-based probes have been designed for two-photon fluorescence imaging, which offers advantages such as deeper tissue penetration and reduced background fluorescence for in vivo applications aip.org. The versatility of the chroman/chromene scaffold, its biocompatibility, and its tunable photophysical properties make it an excellent platform for the design of next-generation fluorescent probes for chemical biology research researchgate.net.

Analytical Characterization and Methodologies

Spectroscopic Techniques for Structural Elucidation (Nuclear Magnetic Resonance, Mass Spectrometry, Infrared Spectroscopy)

Spectroscopic methods are fundamental in elucidating the molecular structure of 5,7-Dichlorochroman-4-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H NMR and ¹³C NMR are critical for structural confirmation.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons on the chroman ring. The aromatic protons will appear as doublets in the downfield region, typically between δ 7.0 and 7.5 ppm, due to the deshielding effect of the aromatic ring and the electron-withdrawing chlorine atoms. The protons on the chroman moiety, specifically at positions 2, 3, and 4, will exhibit more complex splitting patterns in the upfield region. For instance, the proton at C4, being adjacent to the amine group and a chiral center, would likely appear as a multiplet. The chemical shifts and coupling constants of these protons provide valuable information about their connectivity and spatial arrangement. nih.govscispace.com

¹³C NMR: The carbon NMR spectrum will display unique signals for each carbon atom in the molecule. The aromatic carbons will resonate in the region of δ 110-160 ppm, with the carbons bearing chlorine atoms showing characteristic shifts. The carbons of the chroman ring will appear at higher field strengths. The chemical shifts are influenced by the hybridization and the electronic environment of each carbon atom. nih.govmdpi.com

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for Chroman Derivatives

Carbon AtomPredicted Chemical Shift (ppm) for a Substituted Chroman-4-one
C2~67
C3~37
C4~190 (carbonyl in chroman-4-one)
C4a~120
C5~128
C6~110
C7~164
C8~102
C8a~155
Note: These are predicted values for a chroman-4-one derivative and would differ for this compound, particularly for C4, C5, and C7, due to the presence of the amine and chloro groups. mdpi.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, a high-resolution mass spectrum would confirm its molecular formula (C₉H₉Cl₂NO). The isotopic pattern of the molecular ion peak would be characteristic of a compound containing two chlorine atoms, with the M, M+2, and M+4 peaks appearing in an approximate ratio of 9:6:1. Fragmentation patterns observed in the MS/MS spectrum would provide further structural information by revealing the breakdown of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands:

N-H stretch: A primary amine will typically show two bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations.

C-H stretch: Aromatic and aliphatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

C=C stretch: Aromatic ring stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

C-N stretch: This vibration is expected in the 1020-1250 cm⁻¹ range.

C-Cl stretch: The presence of chlorine atoms will give rise to strong absorptions in the fingerprint region, typically between 600 and 800 cm⁻¹.

Chromatographic Methods for Purity and Identity Assessment (High-Performance Liquid Chromatography, Liquid Chromatography-Mass Spectrometry)

Chromatographic techniques are indispensable for assessing the purity of this compound and for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating, identifying, and quantifying components in a mixture. For the analysis of this compound, a reversed-phase HPLC method would typically be employed, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acidic modifier to improve peak shape. nih.gov Since this compound is a chiral compound, chiral HPLC is necessary to separate its enantiomers. Polysaccharide-based chiral stationary phases are often effective for the separation of amines. nih.govnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is highly sensitive and selective, making it ideal for the analysis of this compound, especially at low concentrations. An LC-MS/MS method can be developed for the quantitative analysis of the compound in complex matrices, such as in research studies involving biological samples. nih.govnih.gov The use of tandem mass spectrometry provides high specificity by monitoring specific precursor-to-product ion transitions.

Interactive Data Table: General HPLC-MS/MS Parameters for Amine Analysis

ParameterTypical Value/Condition
Column C18 reversed-phase (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Flow Rate 0.2-0.5 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Transition Precursor ion (M+H)⁺ → Product ion(s)
Note: These are general parameters and would require optimization for the specific analysis of this compound.

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the precise arrangement of atoms in the molecule, confirming the connectivity and the absolute configuration of the chiral center at C4. This technique also provides detailed information about bond lengths, bond angles, and the conformation of the chroman ring. While a crystal structure for this compound is not publicly available, analysis of related chroman derivatives provides insight into the expected structural features. researchgate.net

Advanced Analytical Method Development for this compound and its Metabolites (if applicable to research studies, not clinical)

In a research context, the development of advanced analytical methods is crucial for studying the behavior of this compound. This could involve the development of highly sensitive and specific LC-MS/MS methods for its quantification in various biological matrices to support in vitro metabolism studies. nih.govresearchgate.net

Identifying potential metabolites would involve incubating the compound with liver microsomes or other metabolic systems, followed by LC-MS/MS analysis to detect and characterize the structures of the metabolic products. Common metabolic pathways for a compound like this compound could include N-dealkylation, hydroxylation of the aromatic or aliphatic rings, and conjugation reactions. The development of such methods is a key component of preclinical research to understand the disposition of a new chemical entity.

Q & A

Basic Research Questions

Q. What are the key considerations when designing a synthesis protocol for 5,7-Dichlorochroman-4-amine?

  • Methodological Answer :

  • Reaction Optimization : Prioritize solvent selection (e.g., dichloromethane or ethanol) and temperature control to minimize side reactions. Catalysts (e.g., palladium for cross-coupling) should align with halogen reactivity.
  • Purification : Use column chromatography with silica gel and monitor purity via TLC. Recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) improves yield .
  • Safety : Wear PPE (gloves, goggles), handle chlorinated intermediates in fume hoods, and dispose of waste via certified hazardous waste protocols .

Q. How can researchers ensure accurate characterization of this compound?

  • Methodological Answer :

  • Spectroscopic Analysis : Combine 1H^1H-NMR and 13C^{13}C-NMR to confirm structure (e.g., aromatic proton shifts at δ 6.8–7.2 ppm). Use FT-IR to identify amine (-NH2_2) stretches (~3300 cm1^{-1}) and C-Cl bonds (~750 cm1^{-1}).
  • Purity Validation : HPLC with UV detection (λ = 254 nm) and C18 columns; retention time consistency and peak symmetry indicate purity (>98%).
  • Elemental Analysis : Match experimental C, H, N percentages with theoretical values (e.g., C9_9H8_8Cl2_2NO) .

Advanced Research Questions

Q. How can contradictions in reported biological activity data for this compound be resolved?

  • Methodological Answer :

  • Variable Standardization : Control experimental conditions (e.g., cell line passage number, solvent DMSO concentration, incubation time).
  • Replication : Conduct dose-response curves in triplicate across independent labs. Use positive controls (e.g., known kinase inhibitors) to validate assay sensitivity.
  • Meta-Analysis : Apply statistical tools (e.g., Cohen’s d for effect size) to compare datasets and identify outliers .

Q. What strategies are effective in identifying degradation products of this compound under varying conditions?

  • Methodological Answer :

  • Stress Testing : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light (ICH Q1B guidelines).
  • LC-HRMS : Use high-resolution mass spectrometry to detect trace degradation products (e.g., dechlorinated or oxidized derivatives).
  • Forced Degradation Kinetics : Model degradation pathways using Arrhenius plots to predict shelf-life .

Q. How can a sensitive analytical method be developed to quantify trace impurities in this compound?

  • Methodological Answer :

  • Detection Limits : Optimize UPLC-MS/MS with ESI+ ionization; achieve LOQ ≤ 1 ppm for impurities like residual amines or chlorinated byproducts.
  • Validation : Follow ICH Q2(R1) guidelines for linearity (R2^2 > 0.995), accuracy (spike recovery 95–105%), and precision (%RSD < 5%).
  • Column Selection : Use HILIC columns for polar impurities or chiral columns for enantiomeric resolution .

Q. What computational approaches predict the reactivity and binding affinity of this compound?

  • Methodological Answer :

  • DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Molecular Docking : Simulate interactions with target proteins (e.g., kinases) using AutoDock Vina; validate with MM-GBSA binding energy scores.
  • QSAR Modeling : Corrogate substituent effects (Cl position) with bioactivity using partial least squares regression .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.